molecular formula C14H11ClN2O2S B12282636 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12282636
M. Wt: 306.8 g/mol
InChI Key: RWVCGVAIDBLDEM-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a benzenesulfonyl group, a chlorine atom, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the coupling of benzenesulfonyl chloride with a pyrrolo[2,3-b]pyridine derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like DBU, and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:

  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

These compounds share the pyrrolo[2,3-b]pyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities . The unique combination of the benzenesulfonyl, chlorine, and methyl groups in this compound makes it distinct and valuable for specific research applications.

Properties

Molecular Formula

C14H11ClN2O2S

Molecular Weight

306.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11ClN2O2S/c1-10-9-16-14-12(13(10)15)7-8-17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

RWVCGVAIDBLDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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